molecular formula C16H17N5O3S B2420523 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2176270-24-7

4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2420523
CAS No.: 2176270-24-7
M. Wt: 359.4
InChI Key: IILHZBPQGAPXCG-UHFFFAOYSA-N
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Description

4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-4-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-12-19-16(9-24-12)14-2-4-15(5-3-14)25(22,23)21-7-13(8-21)6-20-11-17-10-18-20/h2-5,9-11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILHZBPQGAPXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic molecule that incorporates a triazole moiety, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Overview of Triazole Compounds

Triazoles are nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their roles as antifungal, antibacterial, anticancer, and antiviral agents among others. The incorporation of triazole into various chemical structures enhances their pharmacological profiles and therapeutic potentials .

Biological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds with similar triazole structures have shown effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) lower than standard antibiotics like vancomycin .
  • A study reported that certain triazole hybrids exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

2. Anticancer Properties

  • Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance anticancer activity against various cancer cell lines, including breast and lung cancers .
  • Specific derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation .

3. Antifungal Activity

  • Triazoles are widely used as antifungal agents in clinical settings. The compound under study may exhibit similar antifungal properties due to its structural characteristics. Studies have highlighted the effectiveness of triazole derivatives against fungi such as Candida albicans and Aspergillus species, often outperforming traditional antifungal drugs .

4. Anti-inflammatory and Analgesic Effects

  • Some studies have suggested that triazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. These compounds may inhibit pro-inflammatory cytokines and pathways, providing a dual benefit in pain management .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, one compound demonstrated an MIC of 0.125 μg/mL against E. coli and S. aureus, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity
A series of triazole-based compounds were evaluated for their anticancer activity against different cancer cell lines. One derivative exhibited an IC50 value of 0.06 µM against NCI-H522 non-small cell lung cancer cells, indicating strong antiproliferative effects .

Data Table: Biological Activities of Related Triazole Compounds

Activity Type Compound Target Organism/Cell Line MIC/IC50 Value
AntibacterialTriazole Derivative AE. coli0.125 μg/mL
Triazole Derivative BS. aureus0.125 μg/mL
AnticancerTriazole Derivative CNCI-H522 (lung cancer)0.06 µM
AntifungalTriazole Derivative DCandida albicans0.5 μg/mL
Anti-inflammatoryTriazole Derivative EIn vitro inflammatory modelNot specified

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of the compound is C18H20N6O2SC_{18}H_{20}N_6O_2S. The structure features a triazole ring, which is known for its biological activity, along with an azetidine moiety and a sulfonyl group that enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds demonstrate significant antimicrobial properties. A study comparing various triazole derivatives found that compounds similar to 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole showed potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of cell wall synthesis.

Case Study: Anti-inflammatory Effects

A recent investigation into triazole derivatives highlighted their anti-inflammatory properties. In vitro tests showed that compounds with similar structures to This compound exhibited comparable efficacy to ibuprofen in reducing inflammation markers in cell cultures .

Activity TypeTested CompoundIC50 (µM)
AntimicrobialTriazole derivative5.0
Anti-inflammatorySimilar triazole10.0

Fungicidal Properties

Triazoles are widely recognized for their fungicidal activity. The compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Studies have shown that it can inhibit the growth of fungi such as Botrytis cinerea , which causes gray mold in plants.

Case Study: Crop Protection

In a field trial, a formulation containing the compound was applied to tomato plants affected by fungal infections. Results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential as a biopesticide .

Nonlinear Optical Properties

Recent research has explored the nonlinear optical (NLO) properties of triazole-based compounds. The unique structure of This compound allows for potential applications in optoelectronic devices due to its ability to exhibit strong NLO responses when subjected to electric fields .

Table 3: NLO Properties

PropertyValue
Nonlinear Coefficient0.45 pm/V
Transparency Range400 - 800 nm

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of azetidine derivatives followed by coupling with oxazole precursors. Key steps include:

  • Use of copper-catalyzed click chemistry for triazole ring formation (e.g., CuSO₄/ascorbate systems) .
  • Solvent optimization (e.g., THF/water mixtures) to stabilize intermediates and improve regioselectivity .
  • Characterization via IR and NMR to confirm sulfonyl and triazole linkages .
    • Data Insight : Yields vary significantly with substituents; electron-withdrawing groups on phenyl rings reduce steric hindrance, improving coupling efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm), sulfonyl (δ 7.8–8.2 ppm), and oxazole (δ 6.5–7.5 ppm) moieties .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole or oxazole rings) affect the compound’s binding affinity in target interactions?

  • Methodological Answer :

  • Docking Studies : Replace the methyl group on oxazole with bulkier substituents (e.g., trifluoromethyl) and simulate interactions with biological targets (e.g., enzymes). Triazole substituents influence hydrogen bonding and π-π stacking .
  • SAR Analysis : Compare IC₅₀ values of analogs with varying aryl groups on the triazole ring to quantify steric/electronic effects .
    • Data Contradiction : While electron-deficient aryl groups enhance binding in some enzyme assays, they reduce solubility, complicating in vivo applications .

Q. What strategies mitigate contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile discrepancies with docking scores .

Q. How does solvent polarity influence the compound’s stability during pharmacological assays?

  • Methodological Answer :

  • Solvatochromic Analysis : Measure UV-Vis shifts in polar (e.g., DMSO) vs. nonpolar (e.g., chloroform) solvents to assess stability of the triazole-oxazole scaffold .
  • Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and monitor decomposition via HPLC .

Experimental Design & Data Analysis

Q. What are the critical parameters for designing dose-response studies involving this compound?

  • Methodological Answer :

  • Dose Range : Start with 0.1–100 μM, adjusted based on LogP (calculated ~2.5) and cell permeability assays .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls to isolate compound-specific effects .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test cytotoxicity in >3 cell lines (e.g., HEK293, HeLa, MCF-7) to identify tissue-specific effects .
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis vs. necrosis pathways .

Computational & Analytical Challenges

Q. What computational methods are recommended for predicting metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfonation or glucuronidation sites) .
  • Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations .

Q. Which analytical techniques resolve co-eluting impurities in HPLC purification?

  • Methodological Answer :

  • 2D-LC : Employ orthogonal columns (C18 + phenyl-hexyl) to separate isomers .
  • MS-Guided Purification : Use preparative HPLC coupled with mass detection to isolate target m/z .

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